molecular formula C18H16N2O5S B2604256 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 921871-28-5

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2604256
CAS No.: 921871-28-5
M. Wt: 372.4
InChI Key: UDCMVXWJYUIMOF-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a dioxine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the dioxine and carboxamide groups.

    Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Functionalization: The coupled product is then functionalized to introduce the dioxine and carboxamide groups through a series of oxidation and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and functionalization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and have been used in the treatment of skin diseases.

    Thiazole Derivatives: Thiazole-based compounds are known for their antimicrobial and anticancer properties.

    Dioxine Derivatives: Compounds containing the dioxine ring are less common but can exhibit unique biological activities.

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of these three distinct structural motifs. This combination may confer unique biological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-23-13-5-3-4-11-8-14(25-16(11)13)12-10-26-18(19-12)20-17(21)15-9-22-6-7-24-15/h3-5,8-10H,2,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCMVXWJYUIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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